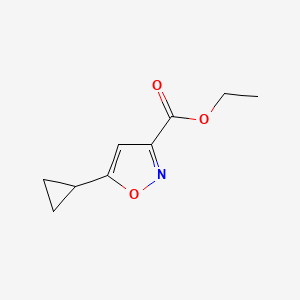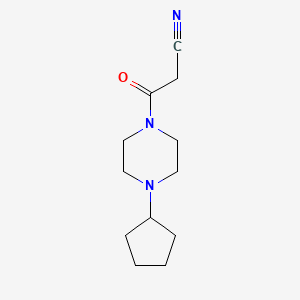
4-(3-アミノピペリジン-1-カルボニル)ベンゾニトリル
説明
4-(3-Aminopiperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Aminopiperidine-1-carbonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopiperidine-1-carbonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分光学的特性評価
この化合物は、密度汎関数理論(DFT)を用いて研究されており、その振動モードの実験的解析を裏付けています 。分光学的特性評価は、分子の構造と分子内の電子の分布を理解するために重要です。この情報は、反応性や他の分子との相互作用を予測するために不可欠です。
分子構造解析
「4-(3-アミノピペリジン-1-カルボニル)ベンゾニトリル」の分子構造は、X線回折などのさまざまな方法によって決定されています 。正確な構造を知ることで、同様の性質を持つ新化合物の設計や、特定の特性を持つ誘導体の合成を導くことができます。
生物活性研究
研究によると、この化合物の誘導体は、いくつかの癌細胞株の増殖を阻害することが示されています 。これは、抗腫瘍剤や抗癌剤の開発における可能性を示しており、薬学研究において貴重な化合物となっています。
誘電率研究
「4-(3-アミノピペリジン-1-カルボニル)ベンゾニトリル」の誘電特性が調査され、電子材料としての可能性に関する洞察を得ることができました 。これらの研究は、エレクトロニクスやフォトニクス向けの新しい材料の開発にとって重要です。
電荷の非局在化分析
自然結合軌道(NBO)分析を通じて、分子内の電荷の非局在化が研究されました 。この分析は、化合物の安定性と反応性を理解するために重要であり、さまざまな化学反応におけるその応用にとって不可欠です。
生体標的との相互作用
分子ドッキング研究は、化合物とインフルエンザエンドヌクレアーゼ阻害剤との相互作用を調べるために実施されました 。このような研究は、薬物設計および開発において重要であり、ウイルスタンパク質を効果的に標的化して阻害する分子を作成するための出発点となります。
特性
IUPAC Name |
4-(3-aminopiperidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-3-5-11(6-4-10)13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUYLLYTZIPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1464287.png)
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B1464288.png)

![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)


![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)


![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)



![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)
